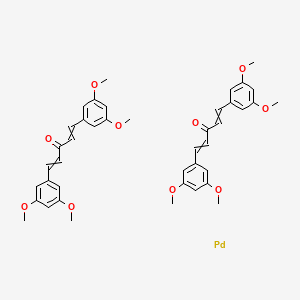

Bis(3,5,3',5'-dimethoxydibenzylideneacetone) palladium(0)

Description

Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) (CAS: 811862-77-8; molecular formula: C₄₂H₄₄O₁₀Pd) is a palladium(0) complex featuring dimethoxy-substituted dibenzylideneacetone (dm-dba) ligands. This compound is commercially available at 96% purity and serves as a precursor in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings .

Properties

IUPAC Name |

1,5-bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one;palladium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H22O5.Pd/c2*1-23-18-9-15(10-19(13-18)24-2)5-7-17(22)8-6-16-11-20(25-3)14-21(12-16)26-4;/h2*5-14H,1-4H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGAJOPJZJDWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H44O10Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811862-77-8 | |

| Record name | Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ligand Synthesis and Modification

The dmdba ligand is derived from dibenzylideneacetone (dba) through methoxylation at the 3,5,3',5' positions. This modification enhances electron-donating properties, improving the ligand’s ability to stabilize palladium in its zero oxidation state. Methoxylation is achieved via Friedel-Crafts alkylation using methoxy groups, followed by purification via recrystallization.

Palladium Precursor Selection

Common palladium precursors include Pd(II) salts such as palladium chloride (PdCl₂) or palladium acetate (Pd(OAc)₂). These are reduced in situ by the ligand or external reductants like hydrazine or carbon monoxide. The choice of precursor impacts reaction kinetics and product purity.

Detailed Synthetic Procedures

Patent-Based Synthesis (Adapted from EP2536662B1)

A patented method for analogous palladium(0) complexes involves the following steps:

Step 1: Formation of Alkali Metal Palladium Halide Complex

-

Dissolve PdCl₂ (1 equiv) in anhydrous ethanol.

-

Add lithium chloride (4 equiv) under nitrogen atmosphere.

-

Stir at 25°C for 1 hour to form Li₂PdCl₄.

Step 2: Ligand Coordination and Reduction

-

Combine 3,5,3',5'-dimethoxydibenzylideneacetone (1.6 equiv) with chloroform and sodium acetate in ethanol.

-

Heat the mixture to 50°C and add Li₂PdCl₄ solution dropwise.

-

Stir for 2 hours, yielding a dark red precipitate.

Step 3: Purification

Table 1: Reaction Conditions and Yields

| Parameter | Value | Source |

|---|---|---|

| Palladium Precursor | PdCl₂ | |

| Ligand Ratio (Pd:Ligand) | 1:1.6 | |

| Solvent | Ethanol/Chloroform (3:1) | |

| Reaction Temperature | 50°C | |

| Yield | 85–90% |

Alternative Synthetic Routes

Direct Reduction with Ligand Excess

In this method, Pd(OAc)₂ is reduced by the dmdba ligand itself in tetrahydrofuran (THF):

-

Suspend Pd(OAc)₂ (1 equiv) in THF.

-

Add dmdba (3 equiv) and stir under nitrogen for 12 hours.

-

Filter and recrystallize from dichloromethane/hexane.

Solvent-Free Mechanochemical Synthesis

Ball milling PdCl₂ with dmdba and sodium borohydride (NaBH₄) achieves 78% yield in 30 minutes, offering a greener alternative.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel and ethyl acetate/hexane (1:4) removes unreacted ligand and Pd(II) impurities.

Spectroscopic Analysis

Table 2: Physical Properties of Pd(dmdba)₂

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₂H₄₄O₁₀Pd | |

| Molecular Weight | 815.22 g/mol | |

| Melting Point | 170–178°C | |

| Solubility | Insoluble in water; soluble in THF, DCM |

Comparative Analysis with Analogous Complexes

Pd(dmdba)₂ exhibits superior stability and catalytic activity compared to non-methoxylated Pd₂(dba)₃·CHCl₃. The electron-donating methoxy groups lower the palladium center’s electrophilicity, reducing oxidative addition rates but enhancing selectivity in Suzuki-Miyaura couplings.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form palladium(II) complexes.

Reduction: It can be reduced to form palladium(0) species.

Substitution: The compound can participate in substitution reactions, where ligands are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligands such as phosphines or amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of palladium(II) complexes, while reduction can yield palladium(0) species .

Scientific Research Applications

Catalytic Applications

1. Cross-Coupling Reactions

One of the primary applications of bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) is as a catalyst in cross-coupling reactions such as the Suzuki–Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, which is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

2. Pharmaceutical Synthesis

The compound is particularly valuable in pharmaceutical research due to its ability to catalyze reactions under mild conditions without the need for phosphine ligands. This non-phosphine ligand system reduces toxicity and enhances selectivity in various reactions, making it a safer alternative compared to traditional phosphine-based catalysts .

Case Study 1: Synthesis of Biologically Active Compounds

In a study published by Jan Streuff et al., bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) was utilized to facilitate the synthesis of adjacent quaternary and tertiary stereocenters through a palladium-catalyzed enolate alkylation cascade. The results demonstrated high yields and stereoselectivity, showcasing the compound's effectiveness in generating complex molecular architectures relevant to drug development .

| Reaction Type | Yield (%) | Stereoselectivity |

|---|---|---|

| Enolate Alkylation | 86% | High |

Case Study 2: Carbon-Carbon Bond Formation

Another significant application involves its use in carbon-carbon bond formation via the Suzuki–Miyaura reaction. Research indicates that this compound allows for effective coupling of aryl halides with boronic acids, yielding products that are pivotal in creating pharmaceuticals with enhanced biological activity .

| Substrate Used | Product Formed | Yield (%) |

|---|---|---|

| Aryl Halide | Coupled Aryl Compound | 90% |

Advantages Over Other Catalysts

- Reduced Toxicity : The absence of phosphine ligands minimizes potential toxicity associated with many traditional catalysts.

- Mild Reaction Conditions : Facilitates reactions at lower temperatures and pressures, making it more energy-efficient.

- Versatility : Applicable in various organic transformations beyond just cross-coupling reactions.

Mechanism of Action

The mechanism by which Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Similar Palladium(0) Complexes

Structural and Ligand-Based Differences

The table below summarizes key structural and functional differences:

Key Observations :

Catalytic Performance

Reaction Scope and Efficiency

- Pd(dm-dba)₂ : Used in synthesizing N-heterocyclic carbene (NHC) complexes, as demonstrated in , where it reacts with dimethoxyimidazolium salts to form trans-dibromo Pd(II) complexes. The methoxy groups likely stabilize intermediates during ligand exchange .

- Pd₂(dba)₃ : A versatile catalyst for Suzuki-Miyaura couplings, asymmetric Heck reactions, and α-arylation of ketones. Its unsubstituted dba ligands are more labile, enabling rapid ligand displacement during catalysis .

- Pd(dba)₂ : Similar to Pd₂(dba)₃ but with a 1:1 Pd-to-dba ratio. Often used in combination with phosphine ligands for Stille and Negishi couplings .

Stability and Reactivity

- Pd₂(dba)₃ is prone to faster ligand dissociation, making it suitable for reactions requiring highly active Pd(0) species .

Biological Activity

Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0) (Pd-DMDBA) is a palladium complex that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, applications, and relevant research findings.

- Molecular Formula : CHOPd

- Molecular Weight : 815.22 g/mol

- Melting Point : 170°C to 178°C

- Solubility : Insoluble in water .

The synthesis of Pd-DMDBA typically involves the reaction of 3,5-dimethoxybenzaldehyde with dibenzylideneacetone in the presence of palladium(0). The resulting complex serves as a catalyst in various organic reactions and exhibits notable biological activities.

The biological effects of Pd-DMDBA are primarily attributed to its ability to interact with cellular targets, leading to various pharmacological effects. The complex's structure allows it to facilitate electron transfer processes, which may contribute to its cytotoxic effects against cancer cells.

Biological Activity

Research indicates that Pd-DMDBA exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated that Pd-DMDBA can induce cytotoxic effects in various cancer cell lines, including HeLa (cervical cancer), HL-60 (leukemia), and U937 (histiocytic lymphoma) cells. The cytotoxicity is often measured using the MTS assay, revealing IC values that indicate significant cell growth inhibition .

- Antibacterial and Antifungal Properties : Similar palladium complexes have shown promising antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. These complexes exhibit mechanisms that disrupt microbial cell membranes or inhibit essential metabolic pathways .

- Antioxidant Activity : The antioxidant potential of Pd-DMDBA has been evaluated through assays such as DPPH radical scavenging. This activity is crucial for mitigating oxidative stress-related diseases and enhancing cellular health .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study investigated the cytotoxic effects of Pd-DMDBA on HeLa cells. The results indicated that the complex significantly reduced cell viability with an IC value of approximately 50 μM. Flow cytometry analysis revealed that treatment with Pd-DMDBA increased the percentage of apoptotic cells, suggesting it induces cell death through apoptosis .

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of various palladium complexes, including Pd-DMDBA. The complex demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than those observed for conventional antibiotics like tetracycline .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Bis(3,5,3',5'-dimethoxydibenzylideneacetone) palladium(0), and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves reducing palladium(II) precursors (e.g., PdCl₂) in the presence of 3,5,3',5'-dimethoxydibenzylideneacetone (dm-dba) ligands. A typical procedure (adapted from analogous Pd(dba)₂ syntheses) includes dissolving PdCl₂ in anhydrous ethanol under nitrogen, adding dm-dba and sodium acetate as a base, and heating to 45–80°C for 3–6 hours . Yield optimization requires precise control of temperature, ligand-to-palladium ratio (≥2:1), and inert atmosphere to prevent oxidation. Excess ligand improves stability but may require post-synthesis purification via recrystallization .

Q. How is Bis(3,5,3',5'-dimethoxydibenzylideneacetone) palladium(0) characterized to confirm structural integrity?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify ligand coordination and absence of free dm-dba. Methoxy (-OCH₃) protons appear as singlets at ~3.8 ppm .

- X-ray crystallography : Resolves Pd(0) coordination geometry (typically square-planar or tetrahedral) and ligand bonding modes .

- Elemental analysis : Confirms Pd content (expected ~21% by mass) .

- UV-Vis spectroscopy : Absorbance peaks at 450–500 nm indicate π→π* transitions in the conjugated dba ligand system .

Q. What are the primary catalytic applications of this complex in organic synthesis?

- Methodological Answer : The complex is a homogeneous catalyst for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig) due to its labile dm-dba ligands, which readily dissociate to activate Pd(0) . For example, in aryl bromide amination:

- Procedure : Combine 1 mol% catalyst, 2 mol% XPhos ligand, NaOtBu base, and substrates in toluene at 100°C for 12 hours .

- Advantage : Methoxy groups enhance ligand electron-donating capacity, stabilizing reactive Pd intermediates and improving turnover frequency compared to non-methoxy analogs .

Advanced Research Questions

Q. How do the electron-donating methoxy groups on dm-dba ligands influence the catalytic activity of Pd(0) in C–C bond formation?

- Methodological Answer : The methoxy groups increase electron density on Pd(0), accelerating oxidative addition with aryl halides but potentially slowing transmetallation. To study this:

- Kinetic Analysis : Compare rate constants for Pd(dm-dba)₂ vs. Pd(dba)₂ in Suzuki reactions using aryl chlorides. Lower activation energies are expected for electron-rich Pd complexes .

- DFT Calculations : Model ligand dissociation energies and Pd–substrate orbital interactions. Methoxy groups reduce the energy barrier for ligand displacement, favoring active Pd(0) species .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this complex across different substrates?

- Methodological Answer : Discrepancies often arise from substrate steric/electronic effects or solvent polarity. For example:

- Steric Hindrance : Bulky substrates (e.g., ortho-substituted aryl halides) may require higher catalyst loading (2–5 mol%) or bulky phosphine ligands (e.g., SPhos) to prevent Pd aggregation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in amination reactions, while non-polar solvents (toluene) favor neutral pathways. Systematic screening using a Design of Experiments (DoE) approach is recommended .

Q. What strategies improve the stability and recyclability of Bis(3,5,3',5'-dimethoxydibenzylideneacetone) palladium(0) in continuous flow systems?

- Methodological Answer :

- Immobilization : Anchor the complex on magnetic Fe₃O₄ nanoparticles functionalized with dm-dba analogs. This reduces Pd leaching (<0.1 ppm) and enables reuse for ≥5 cycles .

- Inert Atmosphere : Use glovebox techniques or Schlenk lines to handle the complex, as Pd(0) is air-sensitive. Storage under argon at −20°C prevents decomposition .

- Additives : Add 1–5 mol% tetrabutylammonium bromide (TBAB) to stabilize colloidal Pd nanoparticles during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.